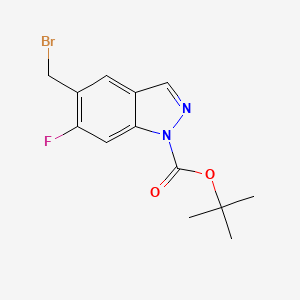

tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Description

tert-Butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate (CAS: 174180-95-1) is a halogenated indazole derivative with a molecular formula of C₁₃H₁₄BrFN₂O₂ and a molecular weight of 329.17 g/mol . It features a tert-butyl carbamate group at the 1-position of the indazole ring, a bromomethyl substituent at the 5-position, and a fluorine atom at the 6-position. This compound is a solid at room temperature and is primarily utilized as a building block in pharmaceutical synthesis, particularly for coupling reactions or further functionalization via its reactive bromomethyl group .

Its structural design balances reactivity (via the bromomethyl group) and stability (via the electron-withdrawing fluorine and steric protection from the tert-butyl group), making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula |

C13H14BrFN2O2 |

|---|---|

Molecular Weight |

329.16 g/mol |

IUPAC Name |

tert-butyl 5-(bromomethyl)-6-fluoroindazole-1-carboxylate |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 |

InChI Key |

VTKORZLCHLPICW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CBr)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.

Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Bromomethylation: The bromomethyl group can be introduced via bromomethylation reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction regenerates the free indazole amine, which can participate in subsequent functionalization.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidolysis | TFA/DCM (1:1), 0–25°C, 1–4 hrs | 5-(bromomethyl)-6-fluoro-1H-indazole |

Mechanism : Protonation of the carbonyl oxygen weakens the Boc group’s bond, leading to cleavage and release of CO₂ and tert-butanol.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives with enhanced biological or synthetic utility.

| Reaction Type | Reagents/Conditions | Product | Example Nucleophiles |

|---|---|---|---|

| SN2 Substitution | K₂CO₃/DMF, 60°C, 12 hrs | 5-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate | Amines (e.g., piperazine) |

| Thioether Formation | NaH/THF, RT, 6 hrs | 5-(methylthio)-6-fluoro-1H-indazole-1-carboxylate | Thiols (e.g., methanethiol) |

Key Insight : Polar aprotic solvents (DMF, THF) and mild bases (K₂CO₃) enhance reaction rates by stabilizing transition states.

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (6M)/dioxane, reflux, 8 hrs | 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylic acid |

| Basic Hydrolysis | NaOH (2M)/MeOH, 50°C, 6 hrs | Sodium salt of the carboxylic acid |

Applications : The free carboxylic acid serves as a precursor for amide bond formation or metal-organic frameworks .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, when converted to a boronate ester.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives |

Example : Reaction with phenylboronic acid yields 5-(phenylmethyl)-6-fluoro-1H-indazole-1-carboxylate, expanding applications in drug discovery.

Oxidation and Reduction

-

Oxidation : The bromomethyl group is oxidized to a carbonyl using KMnO₄ or CrO₃, forming a ketone.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to competing Boc cleavage.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Bromomethyl (CH₂Br) | High | SN2 substitutions, cross-couplings |

| Fluorine (F) | Low | Typically inert under mild conditions |

| Boc Group | Moderate | Acidolysis, base-sensitive |

Stability and Storage

-

Stability : Sensitive to light and moisture.

-

Storage : Store under argon at −20°C in amber vials.

Scientific Research Applications

Overview

Tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a compound of significant interest in various fields, including medicinal chemistry, biology, and industrial applications. Its unique chemical structure allows it to serve as a versatile building block for synthesizing more complex molecules, particularly those with potential therapeutic effects.

Medicinal Chemistry

The compound is primarily utilized as a precursor in the synthesis of indazole derivatives, which have shown promise in the development of new therapeutic agents. Key applications include:

- Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines and enhance anti-inflammatory factors, making it a candidate for treating inflammatory diseases.

The biological activity of this compound has been evaluated in various contexts:

- Mechanism of Action : The compound appears to activate Toll-like receptors (TLRs), which play a crucial role in immune response and inflammation. This activation can lead to enhanced production of tumor necrosis factor-alpha (TNF-α), a key player in anti-tumor immunity.

-

Case Studies :

- A study on breast cancer models showed that administration of related indazole derivatives resulted in reduced tumor sizes, indicating potential for therapeutic use.

- Another investigation highlighted the compound's ability to inhibit inflammasome activation in macrophages, suggesting its utility in treating diseases characterized by excessive inflammation.

Agrochemical Applications

Due to its stability and reactivity, this compound is also explored for use in agrochemicals. Its derivatives may serve as pesticides or herbicides, contributing to agricultural productivity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The fluoro group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The 3-bromomethyl isomer () demonstrates how bromomethyl placement affects reactivity. The 3-position may hinder nucleophilic attacks compared to the 5-position due to steric crowding near the indazole nitrogen.

Functional Group Diversity: The 5-bromo-6-nitro analog () replaces bromomethyl with bromo and nitro groups.

Complex Derivatives : Example 36 () incorporates a chloropyrimidinyl group, highlighting the target compound’s role in synthesizing kinase inhibitors or other heterocyclic drug candidates.

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

- CAS Number: 1638768-90-7

- Molecular Formula: C13H14BrFN2O2

- Molecular Weight: 329.17 g/mol

- Purity: 97%

This compound belongs to the indazole family, which has garnered interest in medicinal chemistry due to various biological activities.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. Research indicates that compounds within the indazole class can exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anticancer Activity

Studies have shown that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, the presence of bromomethyl and fluoro groups in the structure may enhance the compound's ability to interact with DNA or RNA, disrupting cancer cell function.

Case Study: Indazole Derivatives in Cancer Research

In a recent study examining a series of indazole derivatives, it was found that certain modifications significantly increased cytotoxicity against various cancer cell lines. The study demonstrated that compounds with halogen substituents showed enhanced binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

Indazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting key enzymes.

Table: Biological Activities of Indazole Derivatives

Recent Studies

- Anticancer Efficacy : A dissertation highlighted the efficacy of indazole derivatives in inhibiting tumor growth in vitro and in vivo models. The study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound could downregulate key signaling pathways involved in cell survival and proliferation .

- Synergistic Effects : Another study explored the potential synergistic effects of combining this compound with existing chemotherapy agents, suggesting enhanced therapeutic outcomes .

Safety and Toxicology

While exploring the biological activities, safety profiles are crucial. Preliminary toxicological assessments indicate that while some indazole derivatives show promise for therapeutic applications, careful evaluation of their safety profiles is necessary due to potential cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indazole core. A common approach involves:

- Step 1 : Boc protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaH) to form tert-butyl 6-fluoro-1H-indazole-1-carboxylate.

- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) or HBr/AcOH under controlled conditions to introduce the bromomethyl group .

- Characterization : Key intermediates should be verified via , , and NMR to confirm regioselectivity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) can resolve ambiguities in substitution patterns .

Q. How can researchers ensure purity and stability during the synthesis of bromomethyl-containing indazole derivatives?

- Methodological Answer :

- Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane/EtOAc) to separate brominated byproducts. Avoid prolonged exposure to light or heat to prevent decomposition of the bromomethyl group.

- Stability : Store the compound under inert gas (N₂/Ar) at -20°C in amber vials. Monitor degradation via TLC or HPLC, as bromomethyl groups are prone to hydrolysis or elimination under acidic/moist conditions .

Q. What is the role of the tert-butyloxycarbonyl (Boc) group in this compound’s reactivity?

- Methodological Answer : The Boc group serves dual purposes:

- Protection : It shields the indazole N1 position from unwanted side reactions during bromination or subsequent functionalization.

- Activation : The electron-withdrawing nature of the Boc group enhances the electrophilicity of the 5-position, facilitating bromomethyl substitution. Deprotection (e.g., using TFA) can later reveal the free indazole for downstream coupling .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer : The 6-fluoro group exerts both electronic and steric effects:

- Electronic : Fluorine’s -I effect increases the electrophilicity of the adjacent bromomethyl group, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols).

- Steric : The fluorine’s small size minimizes steric hindrance, enabling efficient coupling with bulky nucleophiles.

- Validation : Compare reaction kinetics (via NMR or LC-MS) between fluorinated and non-fluorinated analogs to isolate these effects .

Q. What strategies mitigate regioselectivity challenges during functionalization of the indazole core?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals (FMOs).

- Directing Groups : Introduce temporary directing groups (e.g., pyridyl or carbonyl) to steer bromination to the 5-position.

- Empirical Screening : Test multiple catalysts (e.g., Pd/Cu systems) and solvents to optimize selectivity. Patent data suggest tert-butyl carbamate intermediates improve regiocontrol .

Q. How can researchers resolve contradictions in reported yields for bromomethylation reactions?

- Methodological Answer :

- Variable Analysis : Systematically test reaction parameters (temperature, solvent polarity, reagent stoichiometry) using design-of-experiments (DoE) software.

- Byproduct Identification : Employ HRMS or -NMR to detect trace impurities (e.g., dibrominated species or dehalogenated products) that may skew yield calculations.

- Cross-Validation : Compare results with literature protocols, noting differences in protecting groups or workup procedures .

Q. What are the implications of the compound’s stability under aqueous vs. anhydrous conditions for reaction design?

- Methodological Answer :

- Hydrolysis Risk : The bromomethyl group hydrolyzes to a hydroxymethyl derivative in aqueous media, confirmed by -NMR (appearance of -OH peak at δ 4.5–5.0 ppm).

- Mitigation : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves. For aqueous-compatible reactions, employ phase-transfer catalysts (e.g., TBAB) to stabilize the intermediate .

Q. How can computational tools predict the compound’s behavior in catalytic cross-coupling reactions?

- Methodological Answer :

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Validation : Correlate computational predictions with experimental Suzuki-Miyaura or Buchwald-Hartwig coupling outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.